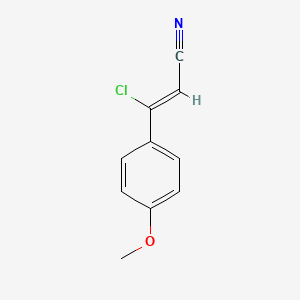

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Descripción general

Descripción

“(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile” is a chemical compound. While there is limited information available specifically on this compound, it is similar to a diphenylacrylonitrile derivative, “(Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile (β-CN-TPA)”, which has been studied for its interesting properties .

Synthesis Analysis

The synthesis of similar compounds involves Knoevenagel condensation and Suzuki coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules.Aplicaciones Científicas De Investigación

Mechanofluorochromic Dyes

This compound has been utilized in the design of mechanofluorochromic dyes . These dyes are capable of changing color when mechanical force is applied. The acrylonitrile-appended anthracene units in the compound, when bridged by an alkyl chain, exhibit a significant bathochromic shift after grinding in an amorphous state . This property is particularly useful in developing materials that can visually indicate mechanical stress or damage.

Organic Polymorphic Crystals

In the field of materials science, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a key component in creating organic polymorphic crystals . These crystals respond to multiple stimuli such as mechanical force, light, and heat . They have applications in smart materials that can change their mechanical and luminescent properties in response to external stimuli, making them suitable for sensors and interactive devices.

Photochemical Applications

The compound’s structure allows for modification with various electron-donor and electron-acceptor moieties, which is crucial for tuning photochemical properties. This makes it a valuable molecule for applications in photochemical reactions and thermal reactions , where control over the chemical properties is essential .

Crystal Engineering

Due to its ability to undergo transformations in the solid state, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is used in crystal engineering . It can contribute to the development of covalent network gels and other materials that require a stable crystal structure with specific physical properties .

Supramolecular Chemistry

The compound is also significant in supramolecular chemistry , where it can be used to create complex structures through non-covalent bonds. Its ability to form ordered aggregation is important for the construction of supramolecular polymers and other large, complex assemblies .

Antimicrobial Research

While not directly related to (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile, its structural analogs have shown potential in antimicrobial research. For example, a derivative has been studied for its therapeutic effects against Staphylococcus aureus infections in a murine model . This suggests that modifications of the compound could lead to new antimicrobial agents.

Mecanismo De Acción

- Membrane Perturbation : Results from cytoplasmic membrane permeabilization assays suggest that it disrupts bacterial cell membranes . This perturbation allows the compound to penetrate the cell.

- Intracellular Effects : Additionally, DNA-binding assays indicate an intracellular mode of action . It may interfere with DNA replication or transcription.

Mode of Action

Propiedades

IUPAC Name |

(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFNAAMKVRGRG-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C#N)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

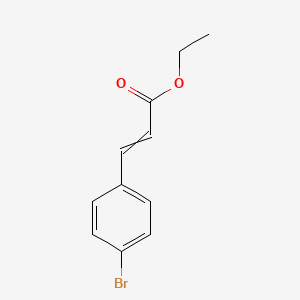

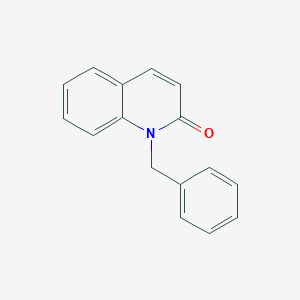

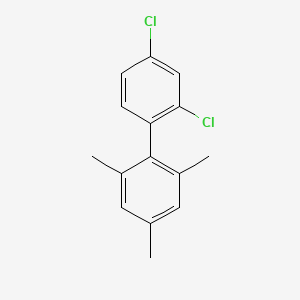

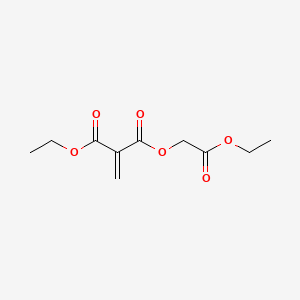

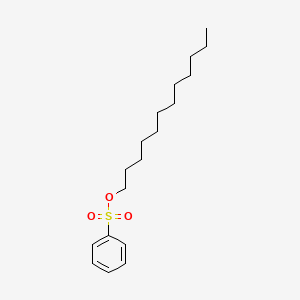

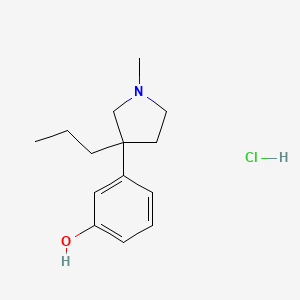

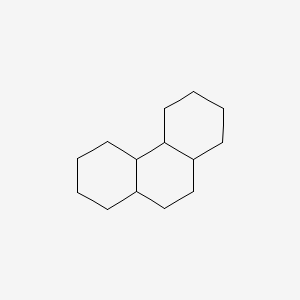

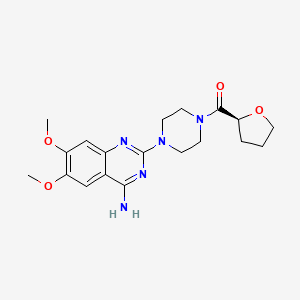

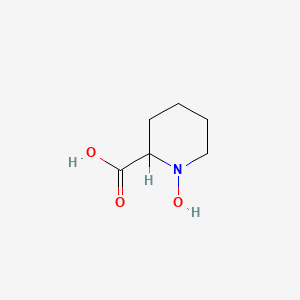

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Nitrophenyl)methyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)